Methyl 7-hydroxyheptanoate Methyl 7-hydroxyheptanoate
Brand Name: Vulcanchem
CAS No.: 14565-11-8
VCID: VC6932018
InChI: InChI=1S/C8H16O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3
SMILES: COC(=O)CCCCCCO
Molecular Formula: C8H16O3
Molecular Weight: 160.213

Methyl 7-hydroxyheptanoate

CAS No.: 14565-11-8

Cat. No.: VC6932018

Molecular Formula: C8H16O3

Molecular Weight: 160.213

* For research use only. Not for human or veterinary use.

Methyl 7-hydroxyheptanoate - 14565-11-8

Specification

CAS No. 14565-11-8
Molecular Formula C8H16O3
Molecular Weight 160.213
IUPAC Name methyl 7-hydroxyheptanoate
Standard InChI InChI=1S/C8H16O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3
Standard InChI Key OEFRVJHOJAMSEX-UHFFFAOYSA-N
SMILES COC(=O)CCCCCCO

Introduction

Chemical Identity and Structural Characteristics

Methyl 7-hydroxyheptanoate belongs to the class of hydroxy fatty acid esters, which are pivotal intermediates in organic synthesis and biochemical processes. Its structure comprises:

  • Carboxylic ester group: The methyl ester (COOCH₃) at the first carbon.

  • Hydroxyl group: A polar -OH group at the seventh carbon, introducing hydrogen-bonding capacity.

  • Aliphatic chain: A seven-carbon backbone with five methylene (-CH₂-) units between functional groups.

The compound’s molecular formula (C₈H₁₆O₃) corresponds to a molecular weight of 160.21 g/mol. Its structure is analogous to methyl 7-oxoheptanoate, where the hydroxyl group replaces the ketone functionality.

Synthesis and Industrial Production

Esterification of 7-Hydroxyheptanoic Acid

The most straightforward synthesis involves the acid-catalyzed esterification of 7-hydroxyheptanoic acid with methanol:

7-Hydroxyheptanoic acid+CH₃OHH⁺Methyl 7-hydroxyheptanoate+H₂O\text{7-Hydroxyheptanoic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl 7-hydroxyheptanoate} + \text{H₂O}

This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions.

Reduction of Methyl 7-Oxoheptanoate

Methyl 7-hydroxyheptanoate can be synthesized via the reduction of methyl 7-oxoheptanoate using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

Methyl 7-oxoheptanoateNaBH₄Methyl 7-hydroxyheptanoate\text{Methyl 7-oxoheptanoate} \xrightarrow{\text{NaBH₄}} \text{Methyl 7-hydroxyheptanoate}

This method ensures high regioselectivity and yields >80% under anhydrous conditions.

Physicochemical Properties

While experimental data for methyl 7-hydroxyheptanoate are scarce, properties can be extrapolated from homologous esters:

PropertyEstimated ValueBasis for Estimation
Boiling Point245–250°CAnalog: Methyl 6-hydroxyhexanoate (230°C)
Density1.02–1.05 g/cm³Similar to C₈ esters
SolubilityMiscible in polar organic solvents (e.g., ethanol, acetone); limited water solubilityHydroxyl group enhances polarity
Refractive Index~1.44 (20°C)Comparable to medium-chain esters

Reactivity and Functional Transformations

Ester Hydrolysis

Under basic or acidic conditions, the ester undergoes hydrolysis to yield 7-hydroxyheptanoic acid:

Methyl 7-hydroxyheptanoate+H₂OH⁺/OH⁻7-Hydroxyheptanoic acid+CH₃OH\text{Methyl 7-hydroxyheptanoate} + \text{H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{7-Hydroxyheptanoic acid} + \text{CH₃OH}

This reaction is critical in biodegradation and metabolic pathways.

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone using pyridinium chlorochromate (PCC) or Jones reagent, producing methyl 7-oxoheptanoate:

Methyl 7-hydroxyheptanoatePCCMethyl 7-oxoheptanoate\text{Methyl 7-hydroxyheptanoate} \xrightarrow{\text{PCC}} \text{Methyl 7-oxoheptanoate}

Acylation and Etherification

The hydroxyl group serves as a nucleophile in acylation (e.g., with acetic anhydride) or etherification (e.g., with methyl iodide) reactions, enabling derivatization for industrial applications.

Research Gaps and Future Directions

  • Experimental Characterization: Precise measurements of physical properties (e.g., melting point, spectral data) are needed.

  • Biological Studies: Investigations into metabolic pathways, enzymatic interactions, and toxicity profiles.

  • Industrial Optimization: Scalable synthesis methods and applications in green chemistry.

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